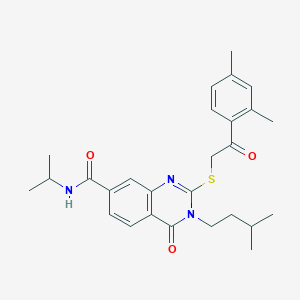

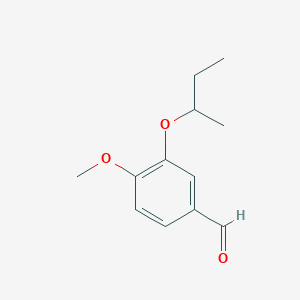

![molecular formula C20H13F3N4O B2929631 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide CAS No. 847387-60-4](/img/structure/B2929631.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide, commonly known as IMPY, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer therapy.

Applications De Recherche Scientifique

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those related to imidazo[1,2-a]pyrimidine, is an important area of research. A study by Rao et al. (2011) describes an efficient method for synthesizing 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives. This method is notable for its efficiency and convenience in producing these derivatives.

Enhancing Cellular Uptake of Polyamides

Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazo[1,2-a]pyrimidine derivatives, are explored for their ability to disrupt protein–DNA interactions and modulate gene expression in living cells. The study by Meier et al. (2012) investigates how modifications to the hairpin γ-aminobutyric acid turn unit can enhance the cellular uptake and biological activity of these compounds. This research indicates potential applications in molecular probes or therapeutic agents.

Environmentally Benign Synthesis Approaches

The environmentally friendly synthesis of imidazo[1,2-a]pyrimidine derivatives is another area of interest. Shaabani et al. (2014) developed a method for synthesizing fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives through a one-pot sequential four-component condensation reaction. This method is significant for its environmental benignity and good yield.

Potential Therapeutic Applications

Imidazo[1,2-a]pyrimidines have been explored for their potential therapeutic applications. For instance, a study by Linton et al. (2011) discusses the modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a key consideration in drug development.

Drug Development and SAR Studies

Studies such as those by Jennings et al. (2006) and Jennings et al. (2006) on imidazo[1,2-a]pyrimidines and imidazo[1,2-b][1,2,4]triazines highlight the relevance of these compounds in drug development, especially for treating anxiety. Such studies involve optimizing functional selectivity, pharmacokinetics, and behavioral data.

Polyimide Materials with Imidazole Side Groups

The field of material science also finds applications for imidazole derivatives. Rafiee & Rasekh (2017) synthesized new aromatic polyimides with pendant triaryl imidazole moieties. These materials have potential uses in various advanced technologies due to their desirable properties like solubility, thermal stability, and photophysical characteristics.

Propriétés

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-1-5-14(10-15)18(28)25-16-7-2-4-13(11-16)17-12-27-9-3-8-24-19(27)26-17/h1-12H,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMQXBVINGUES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

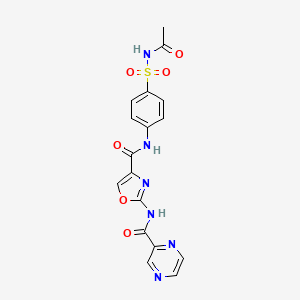

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)

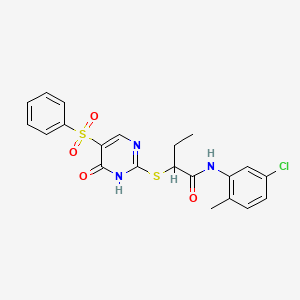

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)

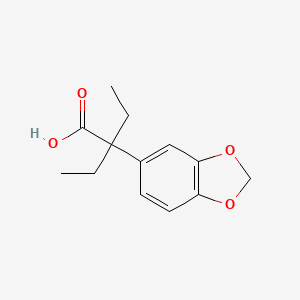

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)

![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)

![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)